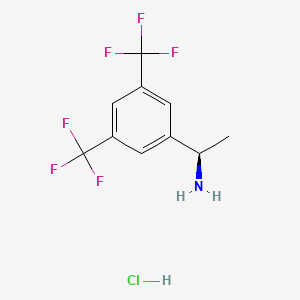

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

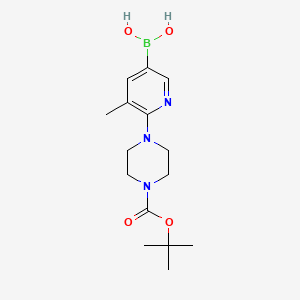

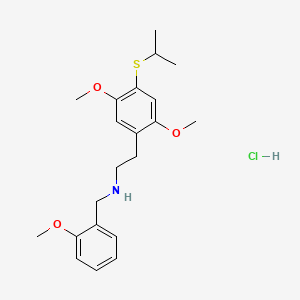

“®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 216002-20-9 . It has a molecular weight of 293.64 . This compound is a useful reactant for the preparation of palladium complexes with chiral pincer ligands .

Synthesis Analysis

The compound was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .Molecular Structure Analysis

The IUPAC name of the compound is (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride . The InChI code is 1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1 .Chemical Reactions Analysis

The compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers . It was obtained in 84% yield and 99.98% ee by reduction of the corresponding ketone .Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

Enantioselective Synthesis

“®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is used in the efficient enantioselective synthesis of ®- [3,5-bis (trifluoromethyl)phenyl] ethanol . This process involves the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone, catalyzed by Leifsonia xyli CCTCC M 2010241 cells using isopropanol as the co-substrate for cofactor recycling .

Key Intermediate for Aprepitant Synthesis

This compound serves as a key chiral intermediate for the synthesis of aprepitant , a medication used to prevent chemotherapy-induced nausea and vomiting.

Biocatalyst Research

The compound is used in biocatalyst research, specifically in studying the substrate and product solubility and cell membrane permeability of biocatalysts .

Optimization of Bioreduction Parameters

It is used in the optimization of parameters for the bioreduction process to improve its effectiveness . The established bioreduction reaction system could tolerate higher substrate concentrations of 3,5- bis (trifluoromethyl) acetophenone, and afforded a satisfactory yield and excellent product e.e. for the desired ®-chiral alcohol .

Alternative to Chemical Synthesis

The compound provides an alternative to the chemical synthesis of ®- [3,5-bis (trifluoromethyl)phenyl] ethanol .

Trifluoromethyl Ketones Research

“®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is valuable in the research of trifluoromethyl ketones (TFMKs), which are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

安全和危害

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

The compound is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers . Its efficient synthesis using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . Future research could focus on improving the yield and efficiency of this synthesis process, as well as exploring other potential applications of this compound.

属性

IUPAC Name |

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPCWWXKNPRFN-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)